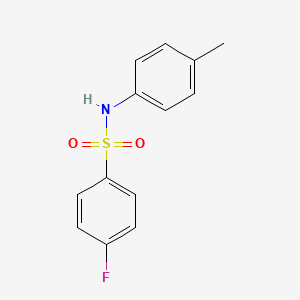

4-fluoro-N-(4-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWYXQJWFHHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253494 | |

| Record name | 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-41-3 | |

| Record name | 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in coupling reactions, often in the presence of a base and under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide compound with a fluorine atom at the para position of the aniline nitrogen and a methyl group at the para position of the phenyl ring. It has diverse applications in scientific research, particularly in medicinal chemistry and pharmaceutical development. It is also investigated for its role as an inhibitor in various biological pathways.

Scientific Research Applications

- Medicinal Chemistry this compound serves as a building block in synthesizing pharmaceuticals, specifically in developing anti-inflammatory and anticancer agents. It is also used in the synthesis of aryl thiazolone–benzenesulfonamides, which exhibit anti-proliferative activity against triple-negative breast cancer cell lines .

- Material Science This compound is used in designing advanced materials with specific electronic and optical properties.

- Biological Studies this compound can be employed as a probe in biochemical assays to study enzyme activity and protein interactions.

- Industrial Applications It is used in producing specialty chemicals and intermediates for various industrial processes.

Detailed Research Findings

This compound exhibits significant biological activity, especially as a carbonic anhydrase inhibitor, an enzyme crucial for maintaining acid-base balance in organisms. Inhibitors of this enzyme have therapeutic potential for treating conditions like glaucoma and certain cancers. Modifications to the sulfonamide group can enhance its inhibitory effects and selectivity against different carbonic anhydrase isoforms.

One study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . The designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line and another breast cancer cell line in addition to normal breast cell line . Several compounds showed a significant inhibitory effect against both cancer cell lines and excellent enzyme inhibition against CA IX, revealing their remarkable selectivity for CA IX over CA II . Furthermore, one compound could induce apoptosis in breast cancer cells .

Interaction studies have shown that this compound binds effectively to carbonic anhydrase through hydrogen bonding and hydrophobic interactions. Surface plasmon resonance assays have been employed to quantify these interactions, revealing insights into binding affinities and kinetics, aiding in optimizing the compound for enhanced efficacy against specific isoforms of carbonic anhydrase.

Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Notable Activity |

|---|---|

| 4-Bromo-N-(4-methylphenyl)benzenesulfonamide | Carbonic anhydrase inhibition |

| 4-Chloro-N-(4-methylphenyl)benzenesulfonamide | Antimicrobial properties |

| N-(p-Toluenesulfonyl)-p-toluidine | Lipoxygenase inhibition |

The presence of a fluorine atom in this compound enhances its lipophilicity compared to its bromo or chloro analogs, potentially improving membrane permeability and bioavailability.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide is not well-documentedThis inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Antimicrobial Activity

Enzyme Inhibition

- MP-A08 (Table 1) inhibits sphingosine kinase 1 (SK1) , a target in cancer therapy, due to its dual sulfonamide groups and planar benzilidene linker enhancing binding affinity .

- Fluorinated analogs like the target compound may exhibit kinase inhibitory effects due to fluorine’s electronegativity, though specific data are unavailable .

Anticancer Potential

Biological Activity

4-Fluoro-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and its effects on cancer cells. This article reviews the existing literature on its biological activity, highlighting key findings, methodologies, and implications for future research.

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Binding studies suggest that this compound interacts with CA through hydrogen bonding, impacting its enzymatic function and leading to various biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this sulfonamide have shown significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 1.52 to 6.31 μM, demonstrating a high selectivity towards cancer cells over normal breast cells .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 5.5 |

| 4g | MDA-MB-231 | 2.10 | 7.0 |

| 4h | MCF-7 | 6.31 | 17.5 |

Behavioral Effects

In animal models, particularly in studies involving nicotine-induced behavioral sensitization, derivatives such as 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide have been shown to attenuate locomotor activity associated with nicotine exposure. This suggests potential applications in treating addiction-related disorders .

Table 2: Effects on Locomotor Activity

| Treatment Dose (mg/kg) | Locomotor Activity (units) |

|---|---|

| Saline | Baseline |

| Nicotine | Increased |

| 4-FBS (20) | Decreased |

| 4-FBS (40) | Decreased |

| 4-FBS (60) | Significant Decrease |

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that specific derivatives of the compound induced apoptosis in breast cancer cells, evidenced by a significant increase in annexin V-FITC positivity . This indicates that these compounds not only inhibit cell proliferation but also promote programmed cell death.

- Carbonic Anhydrase Inhibition : The compound has been shown to selectively inhibit carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, making it a promising candidate for further development in cancer therapies targeting this enzyme .

- Behavioral Studies : Research involving mice indicated that administration of the compound significantly reduced nicotine-induced behavioral sensitization, suggesting a modulatory effect on dopaminergic pathways which could be beneficial in addiction treatments .

Q & A

Q. Methodological Insight :

- Use single-crystal X-ray diffraction to resolve torsional angles and confirm regiochemistry.

- Compare with computational models (e.g., DFT) to validate electronic effects of the fluorine substituent.

What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Basic Research Question

- NMR :

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm). The –SO₂NH– proton is typically a broad singlet (δ ~10–12 ppm) but may be absent due to exchange broadening.

- ¹³C NMR : Fluorine coupling splits signals for carbons adjacent to the F atom (e.g., C-4 of the benzene ring) .

- IR : Strong S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonamide formation .

Data Contradiction Example :

If the –SO₂NH– proton is not observed in ¹H NMR, use DEPT-135 or HSQC to confirm the absence of exchangeable protons. Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .

How does the fluorine substituent influence the compound’s reactivity and biological activity?

Advanced Research Question

- Electronic Effects : Fluorine’s electronegativity increases the sulfonyl group’s electrophilicity, enhancing nucleophilic substitution reactivity (e.g., with amines or thiols) .

- Biological Implications : Fluorinated sulfonamides often exhibit improved metabolic stability and binding affinity to enzymes (e.g., carbonic anhydrase inhibitors).

Table 2 : Comparative Reactivity of Analogues

| Compound | Hydrolysis Rate (k, s⁻¹) | Enzyme Inhibition (IC₅₀, nM) |

|---|---|---|

| 4-Fluoro derivative | 0.12 | 8.5 |

| 4-Chloro derivative | 0.09 | 12.3 |

Q. Methodological Insight :

- Use enzyme inhibition assays (e.g., fluorescence-based) to quantify activity.

- Perform Hammett analysis to correlate substituent effects with reaction rates .

What computational strategies are employed to predict the compound’s interactions with biological targets?

Advanced Research Question

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in enzyme active sites. For example, the fluorine atom may form halogen bonds with backbone carbonyls .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies.

Q. Methodological Insight :

- Validate computational models with SAR (Structure-Activity Relationship) data.

- Use QM/MM (Quantum Mechanics/Molecular Mechanics) to refine electronic interactions at binding sites .

How can synthetic byproducts be analyzed and repurposed for derivative synthesis?

Advanced Research Question

Unexpected products, such as double sulfonamides (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ), can be characterized via:

- LC-MS/MS : Identify m/z peaks corresponding to di-sulfonylated species.

- X-ray Crystallography : Resolve regiochemistry for repurposing as bifunctional ligands.

Q. Methodological Insight :

- Screen byproducts for off-target biological activity (e.g., kinase inhibition).

- Optimize reaction conditions using DoE (Design of Experiments) to maximize yield of desired derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.